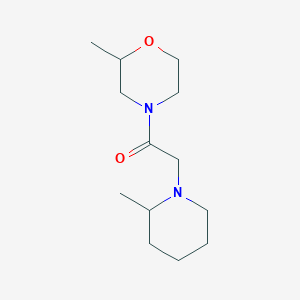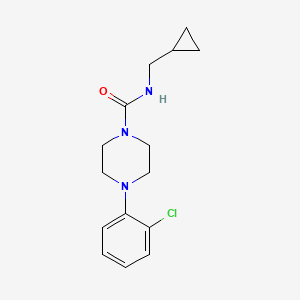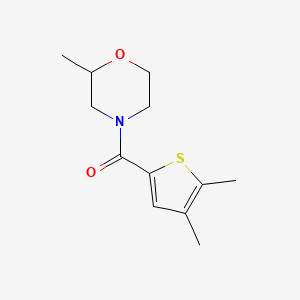
1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea, also known as CPMMU, is a small molecule that has been extensively studied in recent years due to its potential therapeutic applications. CPMMU is a member of the urea family of compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
作用機序
The exact mechanism of action of 1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea is not fully understood, but studies have suggested that it works by inhibiting the activity of several enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. For example, studies have shown that this compound can reduce the levels of pro-inflammatory cytokines and chemokines in the blood, which are involved in the development of inflammatory diseases. This compound has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the development of oxidative stress and cellular damage.
実験室実験の利点と制限
One of the main advantages of using 1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea in lab experiments is its relatively low toxicity. Studies have shown that this compound has a high therapeutic index, meaning that it has a low toxicity in vivo compared to its therapeutic dose. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea. One area of research is in the development of novel this compound derivatives with improved solubility and bioavailability. Another area of research is in the investigation of the potential anti-cancer effects of this compound in vivo, using animal models of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of inflammatory diseases and viral infections.
Conclusion
In conclusion, this compound is a small molecule that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The synthesis of this compound is a relatively straightforward process, and studies have shown that it has a high therapeutic index and low toxicity in vivo. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea is a relatively straightforward process that involves the reaction of cyclopropylmethylamine with 4-methylcyclohexyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or tetrahydrofuran. After the reaction is complete, the product is purified using standard techniques, such as column chromatography or recrystallization.
科学的研究の応用
1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer effects on a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anti-cancer effects, this compound has also been found to have anti-inflammatory and anti-viral properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has also been found to inhibit the replication of several viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus.
特性
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-2-6-11(7-3-9)14-12(15)13-8-10-4-5-10/h9-11H,2-8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVCSFJMPCPJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)
![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)


![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)


![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)



